WM-662

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

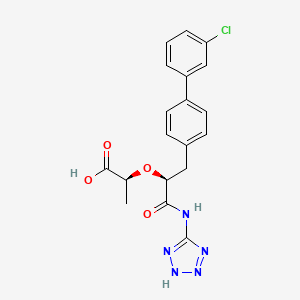

C19H18ClN5O4 |

|---|---|

Molekulargewicht |

415.8 g/mol |

IUPAC-Name |

(2S)-2-[(2S)-3-[4-(3-chlorophenyl)phenyl]-1-oxo-1-(2H-tetrazol-5-ylamino)propan-2-yl]oxypropanoic acid |

InChI |

InChI=1S/C19H18ClN5O4/c1-11(18(27)28)29-16(17(26)21-19-22-24-25-23-19)9-12-5-7-13(8-6-12)14-3-2-4-15(20)10-14/h2-8,10-11,16H,9H2,1H3,(H,27,28)(H2,21,22,23,24,25,26)/t11-,16-/m0/s1 |

InChI-Schlüssel |

YSQNVTHQOQFUOS-ZBEGNZNMSA-N |

Isomerische SMILES |

C[C@@H](C(=O)O)O[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)NC3=NNN=N3 |

Kanonische SMILES |

CC(C(=O)O)OC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)NC3=NNN=N3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to WM-662: A WDR5 Inhibitor Targeting the MYC Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of WM-662, a small molecule inhibitor of the WD40-repeat-containing protein 5 (WDR5). This document details its mechanism of action, presents key quantitative data, and outlines detailed experimental protocols relevant to its study.

Core Concepts: WDR5 and its Role in Oncogenesis

WD repeat domain 5 (WDR5) is a scaffold protein that plays a critical role in the assembly and function of multiple protein complexes, most notably the Mixed-Lineage Leukemia (MLL) histone methyltransferase complex, which is involved in the methylation of histone H3 at lysine 4 (H3K4). H3K4 methylation is a key epigenetic mark associated with active gene transcription.

Beyond its role in the MLL complex, WDR5 is a crucial cofactor for the oncogenic transcription factor MYC. The interaction between WDR5 and MYC is essential for the recruitment of MYC to a subset of its target genes, thereby driving cellular proliferation and tumorigenesis. This makes the WDR5-MYC interaction a compelling target for anti-cancer therapies. WDR5 interacts with its binding partners through two main sites: the WIN (WDR5-interacting) site and the WBM (WDR5-binding motif) site. While many inhibitors target the WIN site to disrupt the WDR5-MLL interaction, this compound is significant for its targeting of the WBM site to specifically inhibit the WDR5-MYC interaction.

This compound: A WDR5-MYC Interaction Inhibitor

This compound is a small molecule designed to disrupt the protein-protein interaction between WDR5 and MYC. By binding to the WBM pocket on WDR5, this compound prevents the association of MYC, leading to a reduction in MYC's ability to bind to the chromatin at specific gene loci and subsequently downregulating the expression of MYC target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and provide a comparison with other notable WDR5 inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target Interaction | Assay Type | IC50 | Reference |

| This compound | WDR5-MYC | HTRF | 18 µM | [1] |

Table 2: Target Engagement of this compound

| Compound | Target | Assay Type | Thermal Shift (ΔTm) | Reference |

| This compound | WDR5 | DSF | 3.2 °C |

Table 3: Comparative Data of Other WDR5 Inhibitors

| Compound | Target Site | Target Interaction | Assay Type | Affinity/Potency | Reference |

| OICR-9429 | WIN site | WDR5-MLL | Biochemical | KD = 93 ± 28 nM | |

| MM-102 | WIN site | WDR5/MLL1 | Biochemical | Ki < 1 nM, IC50 = 2.4 nM | |

| WDR5-0103 | WIN site | WDR5-WIN peptide | Biophysical | Kd = 450 nM |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for a deeper understanding of this compound's function and evaluation.

WDR5-MYC Signaling Pathway

The following diagram illustrates the role of WDR5 in recruiting MYC to chromatin and the subsequent activation of target gene transcription.

References

The Role of WM-662 in Disrupting the WDR5-MYC Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transcription factor MYC is a potent oncoprotein that is dysregulated in a majority of human cancers. Its role in driving cell proliferation, growth, and metabolism makes it a highly sought-after therapeutic target, yet its "undruggable" nature has posed significant challenges. A promising alternative strategy is to disrupt the protein-protein interactions that are essential for MYC's oncogenic function. One such critical interaction is with the WD40-repeat protein WDR5, which acts as a crucial cofactor for MYC's recruitment to chromatin. This technical guide provides an in-depth overview of WM-662, a small molecule inhibitor identified to disrupt the WDR5-MYC interaction. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated molecular pathways and workflows.

Introduction: Targeting the WDR5-MYC Axis

MYC's ability to regulate thousands of target genes is dependent on its interaction with various cofactors. The interaction between the MYC Box IIIb (MBIIIb) domain of MYC and the WDR5-binding motif (WBM) on the surface of WDR5 is critical for anchoring MYC to chromatin at a subset of its target genes, particularly those involved in ribosome biogenesis and protein synthesis.[1][2][3] Disrupting this interaction has been shown to impair MYC's recruitment to these genes, leading to a reduction in their expression and a subsequent decrease in oncogenic activity.[2][4] This makes the WDR5-MYC interface an attractive target for the development of novel anti-cancer therapeutics.

This compound emerged from a high-throughput screening of approximately 330,000 compounds as a molecule that can disrupt the WDR5-MYC interaction.[4][5] It achieves this by binding to the WBM pocket on WDR5, the same site that MYC utilizes for their interaction.[4][5]

Quantitative Data for this compound

The following tables summarize the key quantitative data available for this compound and related inhibitors of the WDR5-MYC interaction.

| Assay Type | Compound | Target | Result | Reference |

| Homogeneous Time-Resolved Fluorescence (HTRF) | This compound | WDR5-MYC Interaction | IC50 = 18 µM | [4][6] |

| Differential Scanning Fluorimetry (DSF) | This compound | WDR5 | ΔTm = 3.2 °C | [7] |

| Assay Type | Cell Line | Treatment | Target Genes Downregulated | Fold Change/Effect | Reference |

| ChIP-qPCR | HEK293 | 20 µM of a WDR5-MYC inhibitor (Compound 12) for 10 hours | C7orf40, RNPS1, RPS14, RPL5 | Significant reduction in MYC occupancy at these WDR5-dependent loci. No significant change at WDR5-independent loci (ZFPM1, ZMF771). | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments used to characterize the disruption of the WDR5-MYC interaction by inhibitors like this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This competitive binding assay is used to screen for and characterize inhibitors of the WDR5-MYC interaction.

Principle: The assay measures the proximity-based energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., WDR5) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., a biotinylated MYC peptide, which is in turn bound to streptavidin-d2). Disruption of this interaction by a small molecule inhibitor leads to a decrease in the HTRF signal.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).

-

Dilute recombinant GST-tagged WDR5 and biotinylated MYC peptide to desired concentrations in the assay buffer.

-

Prepare a dilution series of the test compound (e.g., this compound) in DMSO, followed by a further dilution in assay buffer.

-

Prepare detection reagents: Anti-GST antibody labeled with Europium cryptate and Streptavidin-d2.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the compound dilution to each well.

-

Add 4 µL of the WDR5 protein solution.

-

Add 4 µL of the biotinylated MYC peptide solution.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of the detection reagent mixture.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to validate the disruption of the WDR5-MYC interaction within a cellular context.

Principle: An antibody against a "bait" protein (e.g., WDR5) is used to pull it down from a cell lysate. If a "prey" protein (e.g., MYC) is interacting with the bait, it will be co-precipitated. The presence of the prey protein is then detected by Western blotting. Treatment with an inhibitor like this compound is expected to reduce the amount of co-precipitated prey protein.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T cells overexpressing tagged WDR5 and MYC) to 80-90% confluency.

-

Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 4-24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with an antibody against the bait protein (or an isotype control IgG) overnight at 4°C on a rotator.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against both the bait and prey proteins.

-

Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)

ChIP-qPCR is employed to determine if the disruption of the WDR5-MYC interaction by this compound leads to a decrease in MYC's occupancy at the promoters of its target genes.

Principle: Proteins bound to DNA in living cells are cross-linked. The chromatin is then sheared, and an antibody specific to the protein of interest (MYC) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR using primers specific to the promoter regions of known MYC target genes.

Protocol:

-

Cell Treatment and Cross-linking:

-

Treat cells with this compound or vehicle as described for Co-IP.

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclei in a shearing buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-MYC antibody (or IgG control) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating at 65°C overnight in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using the purified DNA as a template and primers specific for the promoter regions of MYC target genes (e.g., RPS14, RPL5) and negative control regions.

-

Calculate the enrichment of MYC at each locus relative to the input and IgG controls.

-

Visualizing Pathways and Workflows

WDR5-MYC Signaling Pathway and Point of Intervention for this compound

References

- 1. Essential role of lncRNA binding for WDR5 maintenance of active chromatin and embryonic stem cell pluripotency | eLife [elifesciences.org]

- 2. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of the oncoprotein transcription factor MYC with its chromatin cofactor WDR5 is essential for tumor maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Preliminary Investigation of WM-662: A WDR5-MYC Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the preliminary investigation into WM-662, a small molecule inhibitor identified as a disruptor of the critical protein-protein interaction between WD repeat domain 5 (WDR5) and the MYC oncoprotein. This compound emerged as a key starting point from a high-throughput screening effort, leading to the development of more potent therapeutic candidates.

Executive Summary

The MYC family of transcription factors are well-established drivers of tumorigenesis, yet have remained challenging to target directly. A promising therapeutic strategy involves inhibiting the essential cofactors that MYC requires for its oncogenic function. One such critical cofactor is WDR5, a scaffolding protein that binds to MYC and is required for its recruitment to target genes on chromatin. The disruption of the WDR5-MYC interaction presents a viable approach to suppress MYC-driven cancer progression.

Initial investigations identified this compound as a hit compound that inhibits the WDR5-MYC interaction with moderate potency. While this compound itself served as a foundational chemical scaffold, subsequent structure-based design efforts have led to the development of significantly more potent analogues that demonstrate cellular activity. This document details the initial biochemical characterization of this compound, the underlying signaling pathway, and the key experimental protocols used in its investigation.

Biochemical Efficacy of this compound

This compound was identified through a comprehensive high-throughput screening of a large compound library. Its inhibitory activity was quantified using a biochemical assay designed to measure the disruption of the WDR5-MYC protein-protein interaction.

| Compound | Assay Type | Target Interaction | IC50 | Source |

| This compound | HTRF | WDR5-MYC | 18 µM | [1] |

Mechanism of Action and Signaling Pathway

This compound targets the WDR5 protein at the WDR5-binding motif (WBM) site, which is the specific surface that interacts with the MYC transcription factor. WDR5 acts as an essential adaptor, tethering MYC to chromatin at the promoter regions of its target genes. This recruitment is a prerequisite for the transcriptional activation of a vast array of genes involved in cell proliferation, metabolism, and growth. By occupying the WBM site on WDR5, this compound competitively inhibits the binding of MYC, thereby preventing its localization to chromatin and subsequent gene activation. This disruption leads to a downstream suppression of the oncogenic signals driven by MYC.

Experimental Methodologies

The preliminary investigation of this compound and its analogues relies on robust biochemical and cellular assays. The detailed protocols for the primary biochemical screening and a standard cell-based secondary assay are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for WDR5-MYC Interaction

This biochemical assay quantitatively measures the ability of a test compound to disrupt the interaction between recombinant WDR5 protein and a peptide derived from MYC.

Materials:

-

Recombinant GST-tagged WDR5 protein

-

Biotinylated MYC peptide

-

HTRF Donor: Europium cryptate-labeled anti-GST antibody (anti-GST-Eu3+)

-

HTRF Acceptor: Streptavidin-conjugated XL665 (SA-XL665)

-

Assay Buffer: Phosphate-buffered saline (PBS), 0.1% BSA, 0.05% Tween-20

-

Test Compound (this compound) serially diluted in DMSO

-

384-well low-volume white plates

Protocol:

-

Compound Plating: Prepare serial dilutions of this compound in 100% DMSO. Dispense a small volume (e.g., 100 nL) of the compound dilutions into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known inhibitor or no WDR5 protein as a positive control (0% activity).

-

Protein/Peptide Preparation: Prepare a master mix of GST-WDR5 and biotinylated-MYC peptide in assay buffer at 2X the final desired concentration.

-

Dispensing: Add the protein/peptide mix to the wells containing the pre-spotted compounds.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow the protein-peptide interaction and compound binding to reach equilibrium.

-

Detection Reagent Preparation: Prepare a master mix of the anti-GST-Eu3+ and SA-XL665 detection reagents in assay buffer at 2X the final desired concentration.

-

Detection: Add the detection reagent mix to all wells.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Normalize the data to controls and plot the dose-response curve to determine the IC50 value for this compound.

Cell Viability (MTS/MTT) Assay

This cellular assay is used to determine the effect of a compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., MYC-driven leukemia, lymphoma, or breast cancer lines)

-

Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)

-

Test Compound (this compound)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT reagent with solubilizing solution (e.g., DMSO)

-

Multichannel pipette, incubator (37°C, 5% CO2), plate reader

Protocol:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubation: Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the treated plates for a specified time period (e.g., 72 hours).

-

Add Reagent:

-

For MTS: Add 20 µL of MTS reagent directly to each well.

-

For MTT: Add 10 µL of MTT stock solution to each well.

-

-

Final Incubation:

-

For MTS: Incubate for 1-4 hours at 37°C until color change is apparent.

-

For MTT: Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Plate Reading: Shake the plate gently and measure the absorbance at the appropriate wavelength (490 nm for MTS; 570 nm for MTT) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the compound concentration to generate a dose-response curve and calculate the GI50/IC50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The preliminary investigation of this compound successfully identified a novel chemical scaffold capable of inhibiting the WDR5-MYC protein-protein interaction. With a biochemical IC50 of 18 µM, this compound served as a crucial starting point for medicinal chemistry efforts. While comprehensive cellular characterization of this compound is not publicly available, the subsequent development of potent, sub-micromolar analogues has validated the therapeutic hypothesis. These optimized compounds have been shown to disrupt the WDR5-MYC interaction in cells and reduce the expression of MYC target genes.

Future work would involve the full cellular profiling of this compound to establish a baseline for structure-activity relationship (SAR) studies. This would include determining its potency across a panel of MYC-dependent cancer cell lines, assessing its effects on the cell cycle and apoptosis, and confirming on-target engagement in a cellular context. Nonetheless, the discovery of this compound represents a key milestone in the ongoing effort to develop clinically viable drugs against the challenging but critical oncogenic driver, MYC.

References

An In-depth Technical Guide to WM-662: Discovery and Initial Characterization

Introduction

Extensive research has been conducted to identify and characterize novel therapeutic targets and model systems in the field of melanoma research. However, a comprehensive search of available scientific literature and cell line databases reveals no specific entity designated as "WM-662". This suggests that "this compound" may be a misnomer, a typographical error, or a yet-to-be-published internal designation not currently in the public domain.

This guide will, therefore, address the common methodologies and key characteristics typically investigated in the discovery and initial characterization of melanoma cell lines, using established "WM" (Wistar Institute Melanoma) cell lines as illustrative examples. This will provide researchers, scientists, and drug development professionals with a foundational understanding of the processes involved.

I. Discovery and Establishment of Melanoma Cell Lines

The establishment of a new cancer cell line, such as those in the "WM" series, is a critical first step for in vitro and in vivo research.

Experimental Protocols

1. Tumor Tissue Digestion and Cell Culture:

-

Objective: To isolate viable tumor cells from a patient's melanoma tissue sample.

-

Protocol:

-

Tumor tissue is obtained from a patient biopsy or surgical resection under sterile conditions.

-

The tissue is minced into small fragments (1-2 mm³).

-

Enzymatic digestion is performed using a cocktail of enzymes such as collagenase, hyaluronidase, and DNase in a balanced salt solution. The mixture is incubated at 37°C with gentle agitation.

-

The resulting cell suspension is filtered through a cell strainer to remove undigested tissue.

-

Cells are washed with culture medium, centrifuged, and resuspended in a complete culture medium typically supplemented with fetal bovine serum (FBS) and antibiotics.

-

The cell suspension is plated in tissue culture flasks and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

The culture medium is changed periodically, and the cells are monitored for attachment and proliferation.

-

Once confluent, the primary culture is subcultured to establish a stable cell line.

-

Workflow for Cell Line Establishment

WM-662: A Chemical Probe for Interrogating WDR5 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WD repeat-containing protein 5 (WDR5) is a critical scaffold protein implicated in a variety of cellular processes, most notably in the assembly and function of histone methyltransferase complexes and as a key cofactor for the MYC family of oncoproteins. The interaction between WDR5 and MYC is crucial for the recruitment of MYC to chromatin and the subsequent transcription of genes involved in cell proliferation and tumorigenesis. WM-662 has been identified as a small molecule inhibitor that disrupts the WDR5-MYC interaction, offering a valuable tool to probe the biological functions of WDR5 and explore its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biophysical and cellular properties, and detailed protocols for its use in key experimental assays.

Introduction

The MYC family of transcription factors are potent oncogenes that are deregulated in a majority of human cancers. Their transcriptional activity is dependent on a network of protein-protein interactions that facilitate their recruitment to and activity at target gene promoters. A key interaction in this network is the binding of MYC to the scaffold protein WDR5. WDR5, through its WDR5-binding motif (WBM), directly engages with MYC, facilitating its localization to chromatin at genes primarily involved in protein synthesis and biomass accumulation.[1] The critical role of this interaction in maintaining the malignant phenotype makes it an attractive target for therapeutic intervention.

This compound is a small molecule designed to inhibit the WDR5-MYC protein-protein interaction. By binding to the WBM pocket on WDR5, this compound competitively disrupts the binding of MYC, thereby impeding its chromatin recruitment and downstream transcriptional program. This property makes this compound a valuable chemical probe for elucidating the specific cellular functions of the WDR5-MYC axis and for validating WDR5 as a druggable target in MYC-driven cancers.

Mechanism of Action

This compound functions as a competitive inhibitor of the WDR5-MYC interaction. It specifically binds to the WDR5 binding motif (WBM) on the surface of the WDR5 protein. This binding event physically occludes the interaction site for the MYC oncoprotein, preventing the formation of the WDR5-MYC complex. The crystal structure of the human WDR5 protein in complex with this compound has been solved (PDB ID: 8F1G), providing detailed insights into the molecular interactions that underpin its inhibitory activity.[2]

The disruption of the WDR5-MYC complex has significant downstream consequences. WDR5 is known to be a critical cofactor for the recruitment of MYC to a large number of its target gene promoters.[3][4] By preventing this interaction, this compound is expected to reduce the chromatin occupancy of MYC at these specific loci, leading to a decrease in the transcription of MYC target genes. Many of these target genes are involved in essential cellular processes that are often hyperactive in cancer, such as ribosome biogenesis and protein synthesis.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and data interpretation.

Table 1: Biophysical and Biochemical Data

| Parameter | Value | Assay Method | Reference |

| IC50 (WDR5-MYC Interaction) | 18 µM | Homogeneous Time-Resolved Fluorescence (HTRF) | [3][5] |

| Thermal Shift (ΔTm) | 3.2 °C | Differential Scanning Fluorimetry (DSF) / Cellular Thermal Shift Assay (CETSA) | [6] |

| PDB ID (WDR5 complex) | 8F1G | X-ray Crystallography | [2] |

Table 2: Cellular Activity

| Cell Line | Cancer Type | IC50 / GI50 | Assay Type | Reference |

| Data not publicly available | - | - | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for WDR5-MYC Interaction

This assay is used to quantify the inhibitory effect of this compound on the interaction between WDR5 and MYC in a biochemical format.

Materials:

-

Recombinant GST-tagged WDR5

-

Biotinylated peptide corresponding to the WDR5-binding domain of MYC

-

This compound

-

HTRF detection reagents: Anti-GST-Europium Cryptate and Streptavidin-XL665

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add a small volume (e.g., 1 µL) of the this compound dilutions or DMSO (vehicle control) to the wells of the 384-well plate.

-

Prepare a mix of GST-WDR5 and Biotin-MYC peptide in assay buffer at concentrations optimized for the assay window.

-

Add the protein/peptide mix to the wells.

-

Prepare the HTRF detection reagent mix containing Anti-GST-Europium Cryptate and Streptavidin-XL665 in assay buffer.

-

Add the detection mix to the wells.

-

Incubate the plate in the dark at room temperature for the recommended time (typically 1-4 hours).

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the log of the this compound concentration to determine the IC50.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol is designed to assess the effect of this compound on the recruitment of MYC to the promoters of its target genes in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., a MYC-driven line)

-

This compound

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis and chromatin shearing buffers

-

Antibodies: anti-MYC and a negative control IgG

-

Protein A/G magnetic beads

-

Buffers for immunoprecipitation, washing, and elution

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting known MYC-responsive gene promoters and a negative control region

-

qPCR master mix

Procedure:

-

Culture cells to ~80-90% confluency.

-

Treat cells with this compound or DMSO for the desired time (e.g., 4-24 hours).

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest and lyse the cells to isolate nuclei.

-

Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with either the anti-MYC antibody or the IgG control.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-links by heating in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Perform qPCR using primers for MYC target gene promoters and a negative control genomic region.

-

Analyze the data by calculating the percent input for each target region.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line(s) of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear-bottom plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for the desired treatment period (e.g., 72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the GI50 or IC50 value.

Signaling Pathways and Logical Relationships

The primary signaling pathway influenced by this compound is the MYC-driven transcriptional program. WDR5 acts as a crucial upstream regulator of MYC's ability to bind to a subset of its target genes.

Conclusion

This compound is a valuable chemical probe for the study of WDR5 function, particularly in the context of its interaction with the MYC oncoprotein. Its ability to disrupt this critical protein-protein interaction allows for the targeted investigation of the downstream cellular consequences, including effects on gene expression and cell proliferation. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own studies to further unravel the complex biology of WDR5 and to explore the therapeutic potential of targeting the WDR5-MYC axis in cancer. Further characterization of this compound's cellular activity across a broad range of cancer types will be crucial in defining its utility as a lead compound for drug development.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. rcsb.org [rcsb.org]

- 3. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Breaking up MYC-WDR5 to counter cancers | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 6. rsc.org [rsc.org]

Structural Basis of WM-662 Interaction with WDR5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of the interaction between the small molecule inhibitor WM-662 and the WD40-repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein implicated in various cancers through its interaction with the MYC oncoprotein. This compound has been identified as an inhibitor that disrupts the WDR5-MYC protein-protein interaction, presenting a promising avenue for therapeutic intervention. This document summarizes the quantitative binding data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Interaction Data

The interaction between this compound and WDR5 has been characterized using biophysical and biochemical assays. The following table summarizes the key quantitative data available for this interaction.

| Parameter | Value | Method | Reference |

| IC50 | 18 µM | Homogeneous Time-Resolved Fjord (HTRF) Assay | [1] |

| PDB ID | 8F1G | X-ray Crystallography | [2] |

Further biophysical characterization data, such as dissociation constant (Kd) from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), and kinetic parameters (kon, koff), are not yet publicly available for this compound.

Structural Insights from X-ray Crystallography

The crystal structure of the human WDR5 protein in complex with this compound (PDB ID: 8F1G) provides a high-resolution view of the binding interface.[2] this compound binds to the WDR5 binding motif (WBM) pocket on the surface of WDR5. This interaction directly competes with the binding of the MYC oncoprotein, which also engages WDR5 through its WBM. By occupying this pocket, this compound effectively disrupts the formation of the WDR5-MYC complex, which is crucial for the recruitment of MYC to chromatin and the subsequent activation of its oncogenic transcriptional program.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available information from the primary literature and general laboratory practices for these techniques.

Homogeneous Time-Resolved Fjord (HTRF) Assay for WDR5-MYC Interaction

This assay is designed to quantify the inhibitory effect of compounds like this compound on the WDR5-MYC interaction in a high-throughput format.

Materials:

-

Recombinant human WDR5 protein (tagged, e.g., with GST)

-

Biotinylated peptide derived from the WDR5-binding domain of MYC

-

HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-GST-Europium cryptate)

-

HTRF acceptor fluorophore-conjugated streptavidin (e.g., Streptavidin-XL665)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

384-well low-volume white plates

-

Test compounds (e.g., this compound) dissolved in DMSO

Protocol:

-

Prepare a mixture of the tagged WDR5 protein and the biotinylated MYC peptide in the assay buffer.

-

Add the test compound (this compound) at various concentrations to the wells of the 384-well plate. Include appropriate controls (e.g., DMSO vehicle).

-

Add the protein-peptide mixture to the wells containing the compound and incubate for a defined period (e.g., 20 minutes) at room temperature to allow for binding to reach equilibrium.[3]

-

Prepare a detection mixture containing the HTRF donor (e.g., anti-GST-Europium cryptate) and acceptor (e.g., Streptavidin-XL665) in the assay buffer.

-

Add the detection mixture to all wells.

-

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light, to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for XL665).

-

Calculate the HTRF ratio (acceptor emission / donor emission) and plot the values against the compound concentration to determine the IC50.

X-ray Crystallography of the WDR5-WM-662 Complex

The following is a generalized protocol for the expression, purification, crystallization, and structure determination of the WDR5-WM-662 complex, based on the information from the PDB entry 8F1G and standard crystallographic practices.[2]

1. Protein Expression and Purification:

-

The human WDR5 protein is expressed in an Escherichia coli expression system.[2]

-

A suitable expression vector containing the WDR5 gene with an affinity tag (e.g., His-tag) is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Large-scale cultures are grown, and protein expression is induced (e.g., with IPTG).

-

Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer.

-

Cell lysis is performed using sonication or high-pressure homogenization.

-

The lysate is clarified by centrifugation to remove cell debris.

-

The soluble fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged protein).

-

The column is washed, and the protein is eluted with a high concentration of imidazole.

-

The affinity tag may be cleaved by a specific protease (e.g., TEV protease).

-

Further purification is achieved by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

2. Crystallization:

-

The purified WDR5 protein is concentrated to a suitable concentration (e.g., 5-10 mg/mL).

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution in a slight molar excess.

-

The protein-ligand complex is incubated to allow for binding.

-

Crystallization screening is performed using various commercially available or custom-made screens via sitting-drop or hanging-drop vapor diffusion methods.

-

Crystallization plates are incubated at a constant temperature (e.g., 20°C).

-

Crystals are monitored for growth over several days to weeks.

3. Data Collection and Structure Determination:

-

Suitable crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed (indexed, integrated, and scaled) using appropriate software (e.g., XDS or HKL2000).

-

The structure is solved by molecular replacement using a previously determined structure of WDR5 as a search model.

-

The model is refined through iterative cycles of manual model building in software like Coot and automated refinement using programs such as Phenix or Refmac5.

-

The final model is validated for its geometric and stereochemical quality.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the WDR5-MYC signaling pathway, the HTRF assay workflow, and the X-ray crystallography workflow.

Caption: The WDR5-MYC signaling pathway and the inhibitory action of this compound.

Caption: A simplified workflow for the HTRF-based WDR5-MYC interaction assay.

Caption: A general workflow for determining the crystal structure of the WDR5-WM-662 complex.

References

The Enigmatic Case of WM-662: An Examination of a Non-Existent Therapeutic Agent

Despite a thorough investigation into the therapeutic potential of a compound designated WM-662, this report concludes that there is no publicly available scientific literature, clinical trial data, or preclinical research associated with a molecule under this identifier. Extensive searches across prominent scientific databases and clinical trial registries have failed to yield any relevant information, suggesting that "this compound" may be a misnomer, an internal confidential designation not yet disclosed publicly, or a non-existent agent.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and experimental protocols. However, the foundational step of identifying the compound and its associated research proved to be an insurmountable obstacle.

Our multi-faceted search strategy encompassed a wide range of scientific and medical resources. Initial inquiries for "this compound therapeutic potential," "this compound mechanism of action," "this compound clinical trials," and "this compound preclinical studies" returned no specific or relevant results. The search results were populated with incidental and unrelated mentions of the number "662" within scientific articles, contact information, or clinical trial identifiers for different agents.

For instance, a reference to "Radiology, 246, 662-674" was found in a differential diagnosis article on bone tumors, and a paper on protein crystallization included a citation to "181 (4610): 662–666." Furthermore, a press release from Anavex Life Sciences contained the investor relations contact number "516-662-9461," and a clinical trial for Lu AF82422 in Multiple System Atrophy was identified by the number "NCT06706622." The name "Compton WM" also appeared in the context of opioid research. None of these instances pertain to a therapeutic agent named this compound.

Given the complete absence of data, it is impossible to fulfill the core requirements of this technical guide, which were to include:

-

Data Presentation: Summaries of quantitative data in structured tables.

-

Experimental Protocols: Detailed methodologies for key experiments.

-

Visualization of Signaling Pathways and Workflows: Diagrams using Graphviz (DOT language).

Without any foundational information on this compound, any attempt to generate such content would be purely speculative and would not meet the standards of a scientific or technical document.

It is crucial for the scientific and drug development community to rely on accurate and verifiable information. In this case, the designation "this compound" does not correspond to any known therapeutic candidate in the public domain. Researchers and professionals seeking information on a specific therapeutic agent are advised to verify the correct nomenclature and any available public disclosures from the sponsoring organization or research institution. Should "this compound" be an internal project code, further information will likely only become available through official publications or presentations at scientific conferences.

The WDR5-MYC Axis: A Prime Target for Cancer Therapy and the Role of Inhibitors Like WM-662

Introduction

The MYC family of oncoproteins are transcription factors that are deregulated in a majority of human cancers, making them a highly sought-after therapeutic target.[1][2][3][4][5] MYC proteins drive tumorigenesis by orchestrating widespread changes in gene expression that promote cell proliferation, growth, and metabolic reprogramming.[2][3][6][7] However, the intrinsically disordered nature of the MYC protein has made it a challenging target for direct pharmacological inhibition.[1][4][5]

A promising alternative strategy is to target the cofactors that are essential for MYC's function.[1][8] One such critical cofactor is the WD repeat-containing protein 5 (WDR5).[1][2][4][5][9] WDR5 binds directly to MYC and is required for its recruitment to the chromatin of its target genes.[1][4][5][9] This interaction is crucial for MYC-driven tumorigenesis, and its disruption has been shown to cause tumor regression.[1][9] WM-662 is identified as an inhibitor of this pivotal WDR5-MYC interaction.

The WDR5-MYC Interaction: A Key Regulator of Oncogenic Transcription

WDR5 acts as a scaffold, facilitating the stable association of MYC with its target gene promoters.[10] The interaction between MYC and WDR5 is mediated by a specific motif on MYC, known as MYC Box IIIb.[11] Studies have shown that mutating this interaction site on MYC prevents it from binding to a large portion of its chromosomal targets, thereby attenuating its oncogenic potential.[9][11]

Inhibiting the WDR5-MYC interaction with small molecules like this compound presents a viable therapeutic approach to suppress MYC's oncogenic functions.[4][5] By preventing MYC from binding to WDR5, these inhibitors can block the transcription of key MYC target genes involved in processes like protein synthesis and cell cycle progression, ultimately leading to the suppression of tumor growth.[1]

Signaling Pathway of WDR5-Mediated MYC Transcription and its Inhibition

The following diagram illustrates the role of WDR5 in MYC-mediated transcription and how an inhibitor like this compound can disrupt this process.

Caption: WDR5-MYC signaling and inhibition.

Quantitative Data on MYC Target Gene Expression

Due to the lack of specific published data for this compound, the following tables are presented as templates to illustrate how quantitative data on the effect of a WDR5-MYC inhibitor on MYC target gene expression would be structured.

Table 1: Effect of this compound on MYC Target Gene mRNA Levels (Illustrative)

| Target Gene | Function | Fold Change in Expression (this compound vs. Control) | p-value |

| CCND2 | Cell Cycle Progression | Data not available | Data not available |

| NCL | Ribosome Biogenesis | Data not available | Data not available |

| ODC1 | Polyamide Synthesis | Data not available | Data not available |

| LDHA | Glycolysis | Data not available | Data not available |

Table 2: Effect of this compound on MYC Target Protein Levels (Illustrative)

| Target Protein | Function | Percent Reduction in Protein Level (this compound vs. Control) | p-value |

| Cyclin D2 | Cell Cycle Progression | Data not available | Data not available |

| Nucleolin | Ribosome Biogenesis | Data not available | Data not available |

| Ornithine Decarboxylase | Polyamide Synthesis | Data not available | Data not available |

| Lactate Dehydrogenase A | Glycolysis | Data not available | Data not available |

Experimental Protocols

The following are generalized protocols for assessing the impact of a WDR5-MYC inhibitor on MYC target gene expression.

Cell Culture and Inhibitor Treatment

-

Cell Lines: A human cancer cell line with known MYC dependency (e.g., a Burkitt's lymphoma cell line) would be used.

-

Culture Conditions: Cells would be maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Treatment: Cells would be seeded at a specific density and allowed to attach overnight. The following day, the media would be replaced with fresh media containing various concentrations of the WDR5-MYC inhibitor (e.g., this compound) or a vehicle control (like DMSO). Cells would be incubated for a predetermined time period (e.g., 24, 48, or 72 hours).

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA would be extracted from the treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: The isolated RNA would be reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

qRT-PCR: The expression levels of selected MYC target genes would be quantified using qRT-PCR with gene-specific primers and a fluorescent dye (like SYBR Green) or probe-based chemistry. The relative expression of each gene would be calculated using the delta-delta Ct method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.

Western Blot Analysis

-

Protein Extraction: Total protein would be extracted from treated and control cells using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The concentration of the extracted protein would be determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample would be separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane would be blocked and then incubated with primary antibodies specific for the MYC target proteins of interest, as well as a loading control (e.g., β-actin or GAPDH). After washing, the membrane would be incubated with a secondary antibody conjugated to an enzyme (like horseradish peroxidase).

-

Detection: The protein bands would be visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands would be quantified using densitometry software.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for evaluating the effect of an inhibitor on MYC target gene expression.

Caption: Workflow for inhibitor analysis.

Conclusion

Targeting the WDR5-MYC interaction is a highly promising strategy for the development of novel cancer therapeutics. Inhibitors like this compound have the potential to selectively disrupt the oncogenic functions of MYC, a protein that has long been considered "undruggable." While specific data for this compound remains to be published, the methodologies and frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate and characterize the effects of this and other WDR5-MYC interaction inhibitors on MYC target gene expression and their potential as anti-cancer agents. Further research is crucial to elucidate the precise molecular effects and therapeutic potential of these compounds.

References

- 1. pnas.org [pnas.org]

- 2. The MYC–WDR5 Nexus and Cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 3. Frontiers | Strategies to target the cancer driver MYC in tumor cells [frontiersin.org]

- 4. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of the WDR5-MYC interaction [ir.vanderbilt.edu]

- 6. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. klebergfoundation.org [klebergfoundation.org]

- 9. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for WM-662 in Co-Immunoprecipitation (Co-IP) Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing WM-662, a known inhibitor of the WDR5-MYC interaction, in co-immunoprecipitation (Co-IP) assays to study protein-protein interactions.

Introduction

This compound is a small molecule inhibitor that targets the interaction between WD40-repeat-containing protein 5 (WDR5) and the transcription factor MYC. This interaction is crucial for MYC-driven oncogenesis, making its disruption a key therapeutic strategy. Co-immunoprecipitation is a powerful technique to investigate protein-protein interactions within a cell's natural environment. By using an antibody to pull down a specific protein of interest (the "bait"), researchers can also capture its interacting partners (the "prey"). This protocol outlines the use of this compound in conjunction with Co-IP to study the disruption of the WDR5-MYC complex.

Principle of the Assay

This protocol describes how to perform a Co-IP experiment to assess the effect of this compound on the interaction between WDR5 and MYC. In this assay, a specific antibody targeting either WDR5 or MYC is used to immunoprecipitate the protein from cell lysates. The resulting immunoprecipitated complex is then analyzed by western blotting to detect the presence of the interacting partner. By comparing the amount of the co-immunoprecipitated protein in cells treated with this compound versus untreated or vehicle-treated cells, the inhibitory effect of the compound on the protein-protein interaction can be quantified.

Quantitative Data Summary

While specific quantitative data for Co-IP experiments using this compound is not publicly available, the following table provides a template for how such data should be structured and presented. The IC50 value of this compound, determined by a Homogeneous Time Resolved Fluorescence (HTRF) assay, is 18 μM, which can serve as a starting point for determining appropriate concentrations for Co-IP experiments.[1]

| Treatment Group | Bait Protein | Prey Protein | Co-IP Signal (Arbitrary Units) | % Inhibition of Interaction |

| Untreated Control | WDR5 | MYC | 1000 | 0% |

| Vehicle Control (e.g., DMSO) | WDR5 | MYC | 980 | 2% |

| This compound (e.g., 10 µM) | WDR5 | MYC | 550 | 45% |

| This compound (e.g., 20 µM) | WDR5 | MYC | 250 | 75% |

| This compound (e.g., 50 µM) | WDR5 | MYC | 100 | 90% |

| Negative Control (e.g., Isotype IgG) | IgG | MYC | 50 | - |

Note: The above data is illustrative. Actual results will vary depending on the experimental conditions.

Experimental Protocols

Materials and Reagents

-

Cell Lines: A cell line endogenously expressing both WDR5 and MYC (e.g., various cancer cell lines).

-

This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).

-

Antibodies:

-

Primary antibody for immunoprecipitation (e.g., anti-WDR5 or anti-MYC).

-

Primary antibody for western blotting to detect the prey protein.

-

Isotype control IgG antibody.

-

-

Lysis Buffer: Non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). A common recipe is 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.[2]

-

Wash Buffer: Lysis buffer without detergents or a Tris-buffered saline with Tween-20 (TBST) solution.

-

Elution Buffer: SDS-PAGE sample buffer (e.g., Laemmli buffer).

-

General lab equipment: Centrifuge, vortexer, rotator, western blotting apparatus.

Experimental Workflow

The following diagram illustrates the general workflow for a Co-IP experiment designed to test the effect of this compound on a protein-protein interaction.

Caption: General workflow for a Co-Immunoprecipitation experiment.

Detailed Protocol

1. Cell Culture and Treatment: a. Plate cells and allow them to reach 70-80% confluency. b. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration. The incubation time should be optimized based on the cellular uptake of the compound and the dynamics of the WDR5-MYC interaction.

2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. (Optional) Pre-clearing the Lysate: a. To reduce non-specific binding, add Protein A/G beads to the lysate and incubate on a rotator for 1 hour at 4°C. b. Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.

4. Immunoprecipitation: a. Determine the protein concentration of the lysate (e.g., using a Bradford assay). b. Take a small aliquot of the lysate to serve as the "input" control. c. To the remaining lysate, add the primary antibody (e.g., anti-WDR5) or an isotype control IgG. The optimal antibody concentration should be determined empirically. d. Incubate the lysate-antibody mixture on a rotator for 2-4 hours or overnight at 4°C. e. Add pre-washed Protein A/G beads to the mixture and incubate for an additional 1-2 hours at 4°C on a rotator.

5. Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Resuspend the beads in 1 ml of ice-cold wash buffer. d. Repeat the wash steps 3-4 times to remove non-specifically bound proteins.[4]

6. Elution: a. After the final wash, remove all supernatant. b. Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the protein complexes. c. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

7. Analysis by Western Blot: a. Separate the eluted proteins and the input control by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with the primary antibody against the "prey" protein (e.g., anti-MYC). d. Incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Diagram

The following diagram illustrates the targeted disruption of the WDR5-MYC interaction by this compound.

Caption: this compound inhibits the formation of the WDR5-MYC complex.

Important Considerations

-

Antibody Selection: Use high-quality antibodies validated for immunoprecipitation. Polyclonal antibodies may be advantageous as they can recognize multiple epitopes.[5]

-

Controls are Critical:

-

Isotype Control: Use a non-specific IgG from the same species as the primary antibody to control for non-specific binding to the beads.

-

Input Control: A sample of the total cell lysate before immunoprecipitation to confirm the presence of the proteins of interest.

-

Negative Control Cells: If possible, use a cell line that does not express the bait or prey protein to ensure antibody specificity.

-

-

Lysis Buffer Choice: The choice of lysis buffer is crucial for maintaining protein-protein interactions. Non-denaturing buffers are essential for Co-IP. The stringency of the buffer can be adjusted by varying the detergent concentrations.

-

Optimization: The concentrations of this compound, antibodies, and the incubation times should be optimized for each specific cell line and experimental setup.

References

Application Notes and Protocols for In Vivo Studies of WM-662 in Mouse Models of Cancer

A comprehensive review of publicly available scientific literature did not yield specific in vivo studies for a compound designated "WM-662" in the context of cancer mouse models. The search results indicate a potential for name confusion with other biological molecules, such as microRNA-662 (miR-662), or with precursor chemical compounds.

While direct in vivo data for this compound is not available, the following sections detail related findings and provide generalized protocols that are foundational for conducting in vivo studies in cancer research. These protocols can be adapted once specific details about a therapeutic agent like this compound become available.

Related Research Findings

miR-662 in Breast Cancer: Research has implicated microRNA-662 (miR-662) in the progression of breast cancer metastasis.[1] Studies have shown that high levels of miR-662 in the serum of breast cancer patients are associated with future recurrence in bone.[1] In mouse models, overexpression of miR-662 in breast cancer cells was found to promote metastasis by increasing cancer stem cell-like properties.[1] At an early stage, miR-662 may mask the presence of bone metastases by inhibiting the differentiation of osteoclasts, the cells that break down bone tissue.[1]

WDR5-MYC Interaction Inhibitors: A compound identified as WM-586, a covalent inhibitor of the WDR5–MYC interaction, was developed through the structural optimization of a precursor molecule, this compound.[2] The WDR5 protein is crucial for the oncogenic activity of the MYC transcription factor, which is a key driver in many human cancers.[2] WDR5 is overexpressed in various cancers, including leukemia, breast, lung, and bladder cancer, making it a promising target for anticancer therapies.[2] While the development of WM-586 from this compound is mentioned, no in vivo efficacy data for this compound itself is provided in the available literature.[2]

Generalized Protocols for In Vivo Cancer Studies

The following are generalized experimental protocols for evaluating the efficacy of an anti-cancer agent in mouse models. These would need to be specifically tailored for a compound like this compound based on its physicochemical properties, mechanism of action, and preliminary in vitro data.

Experimental Workflow for In Vivo Efficacy Study

Caption: General workflow for an in vivo cancer xenograft study.

Protocol 1: Subcutaneous Xenograft Mouse Model

-

Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media and conditions. Harvest cells during the logarithmic growth phase.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), typically 6-8 weeks old. Allow for at least one week of acclimatization.

-

Tumor Implantation:

-

Resuspend harvested cancer cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.

-

Inject the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor mice daily for tumor appearance.

-

Once tumors are palpable, measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Width^2 x Length) / 2.

-

-

Randomization and Treatment:

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Administer the test agent (e.g., this compound) and vehicle control according to the desired dose, route (e.g., intraperitoneal, oral gavage, intravenous), and schedule.

-

-

Endpoint and Data Collection:

-

Continue treatment and monitoring of tumor volume and body weight.

-

Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

-

Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blot).

-

Signaling Pathway Potentially Targeted by WDR5 Inhibitors

Caption: Putative signaling pathway involving WDR5-MYC interaction.

Data Presentation

Should in vivo studies for this compound be conducted, the following tables provide a template for summarizing the key quantitative data.

Table 1: Tumor Growth Inhibition

| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent TGI (%) |

| Vehicle Control | N/A | N/A | |

| This compound | Dose 1 | ||

| This compound | Dose 2 | ||

| Positive Control |

TGI (Tumor Growth Inhibition) is calculated at the end of the study relative to the vehicle control group.

Table 2: Animal Body Weight Changes

| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change (%) |

| Vehicle Control | |||

| This compound (Dose 1) | |||

| This compound (Dose 2) | |||

| Positive Control |

Body weight is a key indicator of treatment toxicity.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with WM-2664 Melanoma Cells

Note on Cell Line: These protocols have been developed for the human metastatic melanoma cell line WM-2664. The initial request specified WM-662, which is likely a typographical error as WM-2664 is a well-characterized and commonly used cell line derived from the same patient as the primary tumor line WM-115[1][2].

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a compound with its protein target within the complex environment of a living cell or its lysate[3][4][5]. The principle is based on the thermodynamic stabilization of a protein upon ligand binding[6]. When a compound binds to its target protein, the protein's resistance to thermal denaturation increases. CETSA measures this change by heating cell samples across a range of temperatures, separating the soluble (non-denatured) protein fraction from the aggregated (denatured) fraction, and quantifying the amount of soluble target protein remaining[6][7]. This allows for the direct, label-free confirmation of target engagement in a physiologically relevant setting[6].

The WM-2664 cell line, derived from a human metastatic melanoma, is an important model for cancer research[1]. It harbors a V600D mutation in the BRAF gene and a homozygous deletion of the tumor suppressor PTEN, making it representative of a significant subset of melanomas and highly relevant for studying targeted therapies[1]. Key signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, are constitutively active in these cells, driving proliferation and survival[8]. Therefore, developing a CETSA protocol for WM-2664 provides a valuable tool for validating the engagement of novel inhibitors targeting components of these critical oncogenic pathways.

Signaling Pathways in WM-2664

The BRAF V600D mutation in WM-2664 leads to constitutive activation of the MAPK/ERK signaling pathway, a central regulator of cell growth, differentiation, and survival. This makes proteins within this pathway, particularly BRAF and MEK, key targets for therapeutic intervention. The diagram below illustrates this pathway.

CETSA Experimental Workflow

A typical CETSA experiment involves two main phases: first, generating a "melt curve" to determine the target protein's thermal stability and find the optimal temperature for the assay. Second, performing an "isothermal dose-response" (ITDR) experiment to quantify the compound's potency in stabilizing the target[9][10]. The general workflow is depicted below.

Experimental Protocols

These protocols are optimized for a Western Blot-based detection method. All steps should be performed under sterile conditions where necessary.

Materials and Reagents

-

Cell Line: WM-2664 (e.g., ATCC CRL-1676)

-

Culture Medium: High Glucose RPMI 1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin[1]

-

Reagents: PBS, Trypsin-EDTA, DMSO (vehicle), test compound, protease and phosphatase inhibitor cocktail

-

Lysis Buffer: PBS with 1% NP-40 and 1x protease/phosphatase inhibitor cocktail

-

Equipment: Cell culture flasks/plates, humidified incubator (37°C, 5% CO2), thermal cycler with a gradient function, centrifuges (standard and high-speed refrigerated), equipment for SDS-PAGE and Western Blotting (gels, transfer system, antibodies), imaging system for chemiluminescence.

Protocol 1: CETSA Melt Curve Generation

This protocol determines the aggregation temperature (Tagg) of the target protein.

-

Cell Culture: Culture WM-2664 cells to ~80-90% confluency. Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in culture medium to a concentration of 2 x 106 cells/mL.

-

Compound Treatment: Divide the cell suspension into two main groups: Vehicle (e.g., 0.1% DMSO) and Test Compound (at a fixed, high concentration, e.g., 10-20 µM). Incubate for 1-3 hours in a 37°C incubator[11].

-

Aliquoting: Aliquot 100 µL of the cell suspension from each group into separate PCR tubes for each temperature point. A typical temperature range is 40°C to 67.5°C, with 8-12 points (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C)[7][11]. Include a non-heated control (room temperature).

-

Heat Shock: Place the PCR tubes in a thermal cycler. Heat for 3 minutes at the designated temperatures, followed by a cooling step for 3 minutes at 25°C[11][12].

-

Cell Lysis: Immediately after cooling, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis[13].

-

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris[13].

-

Sample Preparation: Carefully collect the supernatant (soluble fraction) and transfer to a new tube. Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration with lysis buffer.

-

Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western Blotting using a primary antibody specific to the target protein. Use an appropriate loading control (e.g., GAPDH, which is typically stable across a wide temperature range).

-

Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensity of each heated sample to the non-heated (25°C) control sample for that group (Vehicle or Compound). Plot the normalized intensity (%) versus temperature to generate the melt curves. The Tagg is the temperature at which 50% of the protein is denatured[7].

Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF)

This protocol determines the potency (EC50) of the compound for target stabilization at a single, fixed temperature.

-

Select Temperature: From the melt curve data, choose a temperature that results in approximately 50-70% protein aggregation in the vehicle-treated group. This temperature should be in the steepest part of the melt curve to provide the largest window for observing stabilization.

-

Cell Culture and Harvesting: Prepare a cell suspension of WM-2664 as described in Protocol 1, Step 1.

-

Compound Treatment: Prepare a serial dilution of the test compound (e.g., 8-10 concentrations, from 10 nM to 50 µM). Aliquot the cell suspension into PCR tubes and add the different compound concentrations. Include a vehicle-only control. Incubate for 1-3 hours at 37°C.

-

Heat Shock: Heat all samples (including the vehicle control) in a thermal cycler at the single temperature selected in Step 1 for 3 minutes. Follow with a 3-minute cooling step at 25°C[12].

-

Lysis and Fraction Separation: Follow steps 5-7 from Protocol 1 to lyse the cells, separate the soluble fraction, and normalize protein concentrations.

-

Western Blot Analysis: Perform Western Blot analysis as described in Protocol 1, Step 8.

-

Data Analysis: Quantify the band intensities. Normalize the data by setting the intensity of the vehicle-treated sample to 0% stabilization and the highest compound concentration (or a concentration showing a clear plateau) to 100% stabilization. Plot the normalized soluble protein signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: CETSA Melt Curve Data Summary

| Temperature (°C) | Vehicle (Normalized Intensity %) | Compound (10 µM) (Normalized Intensity %) |

|---|---|---|

| 25 (No Heat) | 100.0 | 100.0 |

| 44 | 98.5 | 100.0 |

| 48 | 91.2 | 99.1 |

| 52 | 75.4 | 95.3 |

| 56 | 49.8 | 88.7 |

| 60 | 21.3 | 70.2 |

| 64 | 5.5 | 45.1 |

| Calculated Tagg | 56.1°C | 62.5°C |

| ΔTagg | \multicolumn{2}{c|}{+6.4°C } |

Table 2: Isothermal Dose-Response (ITDRF) Data Summary (Heated at 56°C)

| Compound Conc. (µM) | Soluble Protein Signal (Arbitrary Units) | % Stabilization (Normalized) |

|---|---|---|

| 0 (Vehicle) | 1502 | 0.0 |

| 0.01 | 1550 | 1.9 |

| 0.05 | 1890 | 15.5 |

| 0.1 | 2450 | 37.9 |

| 0.5 | 3815 | 92.2 |

| 1.0 | 4050 | 101.6 |

| 5.0 | 4110 | 104.0 |

| 10.0 | 4100 | 103.6 |

| Calculated EC50 | \multicolumn{2}{c|}{0.21 µM } |

References

- 1. WM-266-4 cell line|AcceGen [accegen.com]

- 2. From Proteomic Mapping to Invasion-Metastasis-Cascade Systemic Biomarkering and Targeted Drugging of Mutant BRAF-Dependent Human Cutaneous Melanomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pelagobio.com [pelagobio.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Deep-proteome mapping of WM-266-4 human metastatic melanoma cells: From oncogenic addiction to druggable targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Our Research — CETSA [cetsa.org]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]